molecular formula C21H28N2O3S2 B4194578 7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE

7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE

Cat. No.: B4194578
M. Wt: 420.6 g/mol
InChI Key: QMQIYOAQLXNUGN-UHFFFAOYSA-N
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Description

7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamido group and a phenylsulfanyl ethyl chain attached to a heptanamide backbone. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Benzenesulfonamido Group: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.

    Attachment of the Phenylsulfanyl Ethyl Chain: The phenylsulfanyl ethyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl ethyl halide reacts with the benzenesulfonamido intermediate.

    Formation of the Heptanamide Backbone: The final step involves the coupling of the intermediate with a heptanoic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonamido group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamido or phenylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenylsulfanyl ethyl chain may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamido Derivatives: Compounds with similar benzenesulfonamido groups but different substituents.

    Phenylsulfanyl Ethyl Derivatives: Compounds with phenylsulfanyl ethyl chains but different functional groups.

Uniqueness

7-BENZENESULFONAMIDO-N-[2-(PHENYLSULFANYL)ETHYL]HEPTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(benzenesulfonamido)-N-(2-phenylsulfanylethyl)heptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c24-21(22-17-18-27-19-11-5-3-6-12-19)15-9-1-2-10-16-23-28(25,26)20-13-7-4-8-14-20/h3-8,11-14,23H,1-2,9-10,15-18H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIYOAQLXNUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCCCCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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